N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17-5-6-20-13-3-2-11(8-12(13)15(17)19)16-14(18)10-4-7-21-9-10/h2-4,7-9H,5-6H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNQDEASAUYYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H20N2O3
- Molecular Weight : 372.4 g/mol
- CAS Number : 922054-47-5
The compound features a complex structure that contributes to its biological activity, including a thiophene ring and an oxazepine moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound has been shown to interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Antioxidant Activity : The presence of functional groups in its structure suggests potential antioxidant properties that may protect cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of cell cycle progression
In vitro studies reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits:
- Bactericidal Effects : Effective against gram-positive and gram-negative bacteria.
- Antifungal Activity : Demonstrated inhibition against common fungal strains.
These findings suggest that the compound could be developed into a therapeutic agent for treating infections .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant inhibition of tumor growth in xenograft models. |
| Study 2 | Reported antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL against E. coli. |
| Study 3 | Evaluated antioxidant capacity using DPPH assay; results indicated a high scavenging effect. |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. Below are some documented applications:
Antimicrobial Activity
Compounds derived from thiophene and oxazepine structures have shown promising antimicrobial properties. Studies suggest that N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption and protein synthesis inhibition.
Anticancer Potential
The unique combination of heterocyclic rings in this compound suggests potential anticancer activity. Preliminary studies indicate that derivatives may induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting key signaling pathways involved in cell proliferation.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Research into its mechanism of action could reveal its potential to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies
| Study | Findings |
|---|---|
| A study on related oxazepine derivatives | Demonstrated significant cytotoxicity against various cancer cell lines (GI50 values < 10 µM) |
| Investigation of thiophene-based compounds | Found broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria |
| Neuroprotective assays | Showed reduced neuronal cell death in models of oxidative stress |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide?
- Methodological Answer : The compound’s core structure combines a benzo[1,4]oxazepine ring with a thiophene carboxamide moiety. While direct synthesis protocols are not explicitly detailed in the evidence, analogous compounds (e.g., benzothiazole carboxamides) are synthesized via cyclocondensation of thiophene precursors with substituted oxazepines under reflux in ethanol or dioxane. For example, thiophene-3-carboxylic acid derivatives are coupled with benzo[1,4]oxazepine intermediates using carbodiimide-based coupling agents . Characterization typically involves IR spectroscopy (to confirm C=O, NH, and C-S-C bonds) and NMR (to resolve methyl and oxo groups in the oxazepine ring) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients can assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- IR : Look for key peaks at ~1650–1700 cm⁻¹ (C=O), ~3200–3400 cm⁻¹ (NH), and ~650–700 cm⁻¹ (C-S-C) .
- NMR : ¹H NMR should resolve the methyl group (δ ~2.3–2.5 ppm, singlet) and oxo protons (δ ~4.5–5.0 ppm) in the oxazepine ring. ¹³C NMR should confirm carbonyl carbons (δ ~170–175 ppm) .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., thiazole/oxazole carboxamides with antimicrobial/anticancer activity):
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Selection : Ethanol/water mixtures (4:1) improve crystallization efficiency, as seen in related thiophene carboxamides (76% yield) .
- Catalysis : Triethylamine (0.5–1.0 eq.) in dioxane enhances cyclization efficiency for oxazepine intermediates .
- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of the oxazepine ring) .
Q. How can structural ambiguities (e.g., regiochemistry of substituents) be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration for the oxazepine ring and thiophene orientation (if single crystals are obtainable) .
- 2D NMR : Use HSQC and HMBC to correlate protons and carbons, confirming connectivity between the thiophene and oxazepine moieties .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- SAR Analysis : Compare activity of derivatives (e.g., methyl vs. isopentyl substituents on the oxazepine ring) to identify critical pharmacophores .
Q. How can the mechanism of action be elucidated for observed anticancer activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
